2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Overview
Description
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 . The canonical SMILES string is CC1C(NC2=CC=CC=C2N1)C . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 162.115698455 g/mol .Scientific Research Applications
Chemical Synthesis and Modification
The reductive metallation of quinoxaline derivatives, such as 6,7-dimethyl-2,3-diphenylquinoxaline, has been utilized to form dianions that undergo alkylation and acylation reactions, demonstrating the chemical versatility of these compounds for creating dihydro derivatives (Ş. Kaban & F. Aydogan, 2008). Furthermore, the cyclization of N-(1,1-dimethylpropargyl)anilines to yield substituted dihydroquinolines underscores the potential for generating a diverse array of quinoxaline-based structures for various applications (N. Williamson & A. Ward, 2005).
Photocatalytic Applications
Porphyrazines, synthesized from quinoxaline derivatives, have shown promise as photocatalysts for environmental water purification, aligning with green chemistry principles by utilizing solar energy for the photocatalytic oxidation of pollutants (H. Abdel-Razik, H. A. Almahy, & Y. A. El-Badry, 2018). This research highlights the potential of quinoxaline derivatives in sustainable environmental technologies.
Synthesis of Novel Compounds
The development of new synthetic routes to create 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines showcases the compound's utility in generating novel chemical structures with potential applications in material science and pharmaceuticals (A. Vlaskina & V. Perevalov, 2006).
Advanced Material Research
Quinoxaline derivatives have been explored for their applications in advanced materials, such as in the synthesis of hydrazono-thiazole derivatives decorated with tetrahydrocarbazole pendants for photophysical studies, indicating their potential in optoelectronic devices and sensors (D. Gautam & R. P. Chaudhary, 2015).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound interacts with AMPD2 through a process of allosteric modulation . It induces a conformational change in the enzyme that prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .
Result of Action
The compound exhibits potent inhibitory activity against AMPD2 . This inhibition could potentially alter energy homeostasis and immuno-oncological processes, although the specific molecular and cellular effects require further investigation.
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride has been found to interact with AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in energy homeostasis . The compound acts as an inhibitor of AMPD2, inducing allosteric modulation .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with AMPD2. By inhibiting this enzyme, the compound can influence various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AMPD2, preventing AMP from binding to the enzyme . This results in the inhibition of AMPD2, which can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Its interaction with AMPD2 suggests that it may play a role in energy metabolism .
Properties
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRKQURKMDGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C2N1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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